7-(4-methylphenyl)-6-phenyl-7H-purine
Description
7-(4-Methylphenyl)-6-phenyl-7H-purine is a purine derivative with a phenyl group at position 6 and a 4-methylphenyl group at position 7 of the purine core.
- Molecular Formula: Based on analogous purine derivatives (e.g., 7-phenyl-7H-purine in and -phenyl-7H-purine in ), the molecular formula is inferred to be C₁₈H₁₄N₄.
- Structural Features: Position 6: Aromatic phenyl group (C₆H₅), contributing to π-π stacking interactions (observed in chromenone analogs, –4). Position 7: 4-Methylphenyl group (C₆H₄CH₃), which enhances steric bulk and lipophilicity compared to smaller substituents like methyl or chlorine ().
- Potential Applications: Purine derivatives are widely studied for biological activities, including kinase inhibition and anticancer properties, though specific data for this compound are unavailable .
Properties
Molecular Formula |
C18H14N4 |
|---|---|
Molecular Weight |
286.3g/mol |
IUPAC Name |
7-(4-methylphenyl)-6-phenylpurine |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)22-12-21-18-17(22)16(19-11-20-18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
FJRUPQZEHAMSRY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC3=NC=NC(=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=NC=NC(=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 7-(4-methylphenyl)-6-phenyl-7H-purine and related purine analogues in cancer treatment. Researchers have demonstrated that certain derivatives exhibit significant anticancer activity against various cell lines, including prostate (PC3), breast (MCF7), and cervical (HeLa) cancer cells.
-
In Vitro Anticancer Activities :
- A study conducted by Tuncbilek et al. synthesized new bis-N9-[methyl-phenyl-methyl]-purine derivatives, which showed acute toxicity against NCI-H460, MCF7, and SF268 cancer cell variants .
- Ningegowda et al. developed a 6-chloro-2-propylthio substituted derivative exhibiting anti-tumor properties across four human cell strains, indicating its potential for targeted cancer therapy .
-
Mechanism of Action :
- The anticancer effects are believed to arise from the ability of these compounds to interfere with nucleic acid metabolism and induce apoptosis in cancer cells. For instance, the compound RS-14 has been shown to induce apoptosis in MCF7 cells more effectively than the clinically used drug paclitaxel .
Pharmacological Targeting
The purinergic system is increasingly recognized as a pharmacological target for various diseases, including inflammation and immune disorders. The structural characteristics of this compound allow it to interact effectively with purinergic receptors, which play crucial roles in cellular signaling.
- Role in Immunity and Inflammation :
- Potential for Neurological Applications :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(4-methylphenyl)-6-phenyl-7H-purine with structurally related purine derivatives, emphasizing substituent effects on properties:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Cl at position 6 in ) increase electrophilicity, enhancing susceptibility to nucleophilic attack.
- Electron-donating groups (e.g., methyl in 4-methylphenyl at position 7) stabilize the purine ring, reducing reactivity .
Biological Activity :
- Thioether and aryl groups () correlate with kinase inhibition, while bulky substituents () may limit bioavailability .
Crystallography and Stability: Aryl-substituted purines (e.g., 7-phenyl in ) exhibit planar configurations stabilized by π-π stacking, similar to chromenone derivatives (–4) .
Q & A
Q. What are the optimal synthetic routes for 7-(4-methylphenyl)-6-phenyl-7H-purine, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki coupling, to introduce substituents at the purine core. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach aryl groups .
- Optimizing temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or THF) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the target compound .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity, with aromatic protons appearing in the δ 7.0–8.5 ppm range .
- X-ray Crystallography : Resolves molecular geometry, such as deviations from planarity in the purine ring (e.g., up to 0.205 Å deviations observed in similar compounds) and non-covalent interactions (e.g., π-π stacking distances of ~3.5 Å) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What functional groups in this compound contribute to its reactivity or biological activity?
- The purine core’s N7 and N9 positions influence nucleophilic substitution reactions .
- The 4-methylphenyl and phenyl groups enhance lipophilicity, potentially affecting membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or impurity signals?
- Partial Occupancy Refinement : For impurities (e.g., chlorine atoms in chromenone analogs), refine occupancy factors (e.g., 0.947 for H19 vs. 0.053 for Cl1) using software like SHELXL .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to identify anomalies caused by crystal packing .
Q. What strategies improve the selectivity of this compound in targeting specific enzymes or receptors?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methylphenyl with halogens) and assay activity against targets like kinases .
- Molecular Docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock to prioritize synthetic targets .
Q. How do non-covalent interactions (e.g., π-π stacking, C–H···O) stabilize the crystal lattice of this compound?
- π-π Stacking : Symmetry-related aromatic rings (e.g., chromenone fused rings) interact at distances of ~3.5 Å, contributing to lattice stability .
- Intramolecular C–H···O Contacts : Form pseudo-5/6-membered rings (S(5)/S(6) motifs), validated by Hirshfeld surface analysis .
Q. What statistical methods are appropriate for analyzing bioactivity data (e.g., IC₅₀ values) in enzyme inhibition assays?
- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- ANOVA/T-tests : Compare mean activity across modified analogs (e.g., p < 0.05 threshold for significance) .
Methodological Considerations
Q. How can computational modeling guide the optimization of this compound derivatives?
- QM/MM Simulations : Study reaction mechanisms (e.g., transition states in substitution reactions) to reduce byproducts .
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) early in design .
Q. What experimental controls are critical when evaluating this compound’s biological activity?
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., coupling steps) .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
